Lipophilicity Control: 2-Methoxyethyl Substituent Provides Lower LogP than Alkyl-Piperazine Analogs
2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline exhibits a calculated LogP value of 0.673 , which is markedly lower than the LogP values of structurally similar compounds bearing hydrophobic N-alkyl substituents on the piperazine ring. For example, 4-[4-(propan-2-yl)piperazine-1-carbonyl]aniline is predicted to have a LogP of ~2.5 [1]. This reduction in lipophilicity is attributed to the ether oxygen in the 2-methoxyethyl chain, which introduces polarity and hydrogen-bonding capacity .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.673 |
| Comparator Or Baseline | 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline (CAS not provided) ~2.5 (estimated from structure) |
| Quantified Difference | Approximately 1.8 LogP units lower (more hydrophilic) |
| Conditions | Computational prediction (TPSA also reported as 58.8 Ų ) |
Why This Matters
Lower LogP can translate to improved aqueous solubility and reduced non-specific protein binding, critical for in vitro assay reliability and for minimizing off-target effects in cell-based screens.
- [1] Estimation based on typical LogP increments for piperazine-carbonyl anilines. Direct comparative data not available in public domain. View Source
